

Application Notes and Protocols for Systemic Administration of Non-Nucleotide STING Agonists

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Compound of Interest

Compound Name: *STING agonist-25*

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These application notes provide a comprehensive overview and detailed protocols for the systemic administration of non-nucleotide STING (Stimulator of Interferon Genes) agonists. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic, pharmacodynamic, and anti-tumor efficacy of this promising class of immunotherapeutic agents.

Introduction

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response can initiate a powerful anti-tumor immune cascade. Non-nucleotide STING agonists have emerged as a promising therapeutic strategy, offering improved drug-like properties, including the potential for systemic administration, compared to their cyclic dinucleotide (CDN) counterparts.^{[1][2][3][4][5]} Systemic delivery allows for the treatment of metastatic diseases and overcomes the limitations of intratumoral injections. This document

outlines key considerations and methodologies for the preclinical evaluation of systemically administered non-nucleotide STING agonists.

Featured Non-Nucleotide STING Agonists

Several non-nucleotide STING agonists are currently under investigation. The tables below summarize their key characteristics and available preclinical data.

Table 1: Overview of Selected Systemically Administered Non-Nucleotide STING Agonists

Agonist	Developer/Origin	Key Features	Administration Route(s)
DW18343	Shanghai Institute of Materia Medica	High potency, robust activation across different STING isoforms.	Intravenous, Subcutaneous
MSA-2	Merck	Orally available, preferential activity in the acidic tumor microenvironment.	Oral, Subcutaneous, Intratumoral
SNX281	Silicon Therapeutics (Roivant Sciences)	Systemically delivered small molecule, induces durable immune memory.	Intravenous
SR-717	The Scripps Research Institute	cGAMP mimetic, broad interspecies and interallelic specificity.	Intraperitoneal

Data Presentation

The following tables provide a summary of quantitative data for the featured non-nucleotide STING agonists.

Table 2: Pharmacokinetic Parameters of Non-Nucleotide STING Agonists in Mice

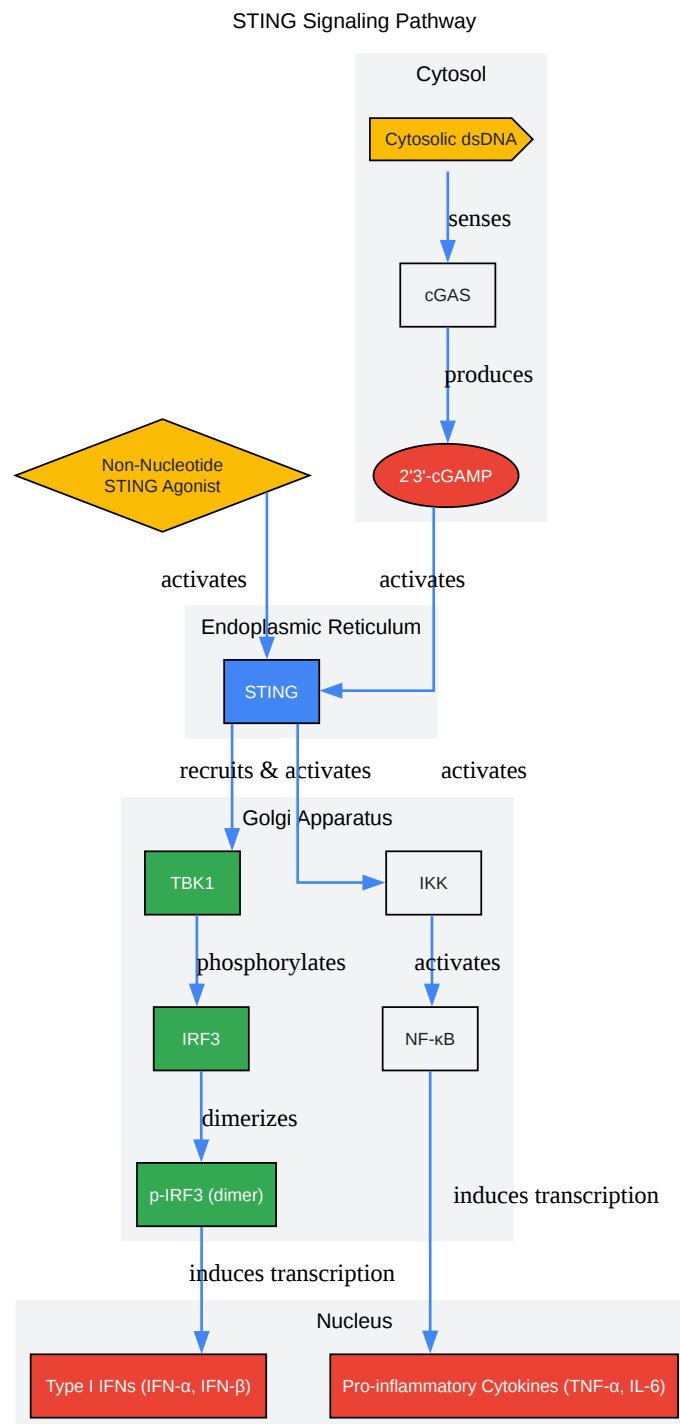
Agonist	Dose & Route	T _{1/2} (hours)	C _{max}	AUC (µg·h/mL)	Bioavailability (%)
DW18343	1 mg/kg IV	0.86	-	1.44	-
	1 mg/kg SC	0.53	-	1.45	100
MSA-2	Oral/SC	Similar exposure reported for both routes.	-	-	Orally available.
SNX281	IV	Favorable pharmacokinetic properties reported for systemic delivery.	-	-	-

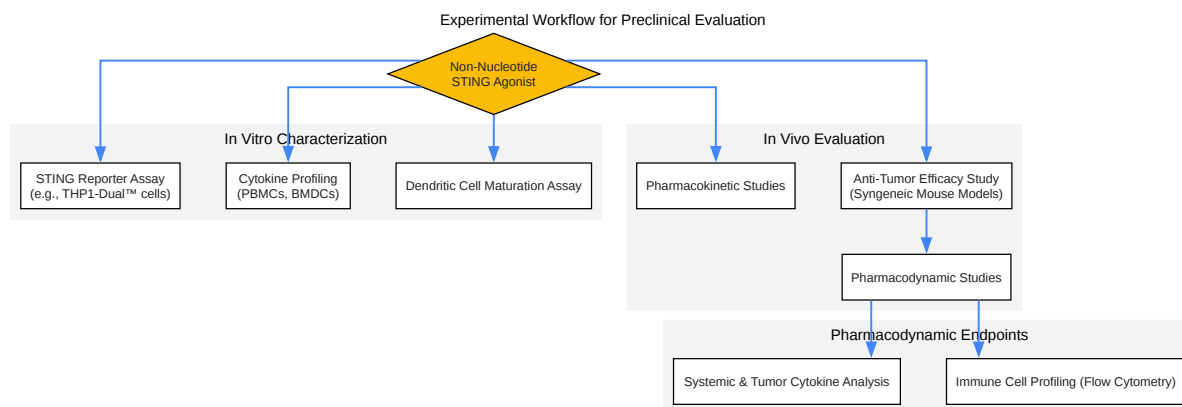
Table 3: In Vivo Anti-Tumor Efficacy of Systemically Administered Non-Nucleotide STING Agonists in Syngeneic Mouse Models

Agonist	Mouse Strain	Tumor Model	Dosing Regimen	Key Outcomes
DW18343	-	Various syngeneic models	Systemic administration	Potent and long-lasting anti-tumor effects, induction of immune memory.
MSA-2	C57BL/6	MC38 colon carcinoma	50 mg/kg SC or 60 mg/kg PO	Tumor regression and durable anti-tumor immunity.
BALB/c	CT26 colon carcinoma	50 mg/kg PO (single dose)	Superior anti-tumor activity in combination with anti-TGF- β /PD-L1.	
BALB/c	RENCA renal carcinoma	90 mg/kg PO (3 doses)	Significant tumor regression and prolonged survival.	
SNX281	BALB/c	CT26 colon carcinoma	Single IV dose	Complete and durable tumor regression, induction of immune memory.
C57BL/6	B16-F10 melanoma	IV, in combination with anti-PD-1	Significant survival benefit.	
SR-717	C57BL/6	B16-F10 melanoma	30 mg/kg IP, daily for 7 days	Significant increase in survival.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the STING signaling pathway and a general experimental workflow for evaluating systemic non-nucleotide STING agonists.





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